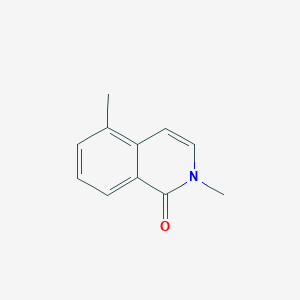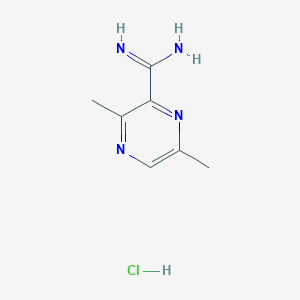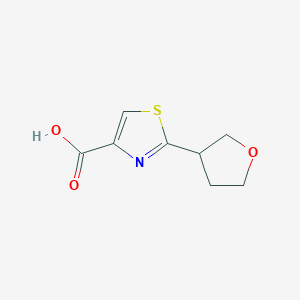
2,5-Dimethylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of two methyl groups at the 2 and 5 positions of the isoquinoline ring distinguishes this compound from other isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylbenzaldehyde with an amine, followed by cyclization, can yield this compound. The reaction conditions typically involve the use of a catalyst and a solvent, such as acetic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5-Dimethylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2,5-Dimethylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In the materials science industry, this compound is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2,5-Dimethylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Methylisoquinolin-1(2H)-one: Lacks the additional methyl group at the 5 position.
5-Methylisoquinolin-1(2H)-one: Lacks the additional methyl group at the 2 position.
Isoquinolin-1(2H)-one: Lacks both methyl groups.
Uniqueness
2,5-Dimethylisoquinolin-1(2H)-one is unique due to the presence of two methyl groups at specific positions on the isoquinoline ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other isoquinoline derivatives.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2,5-dimethylisoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12(2)11(10)13/h3-7H,1-2H3 |
InChIキー |
XUSPAXZBCKFPLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C(=O)C2=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)

![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
